molecular formula C11H7ClFN3O4 B2453015 1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid CAS No. 1281872-39-6

1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B2453015
CAS No.: 1281872-39-6
M. Wt: 299.64
InChI Key: YWKMXYUCRCECDL-UHFFFAOYSA-N
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Description

1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a nitro group and a carboxylic acid group. The presence of the 2-chloro-4-fluorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the use of nucleophiles and appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro groups can enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and carboxylic acid groups on the pyrazole ring, along with the 2-chloro-4-fluorophenyl group, makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3O4/c12-8-3-7(13)2-1-6(8)5-15-9(11(17)18)4-10(14-15)16(19)20/h1-4H,5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKMXYUCRCECDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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